molecular formula C6H9BrO B6234840 3-(2-bromoethyl)cyclobutan-1-one CAS No. 1379194-44-1

3-(2-bromoethyl)cyclobutan-1-one

Cat. No. B6234840
CAS RN: 1379194-44-1
M. Wt: 177
InChI Key:
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Description

3-(2-bromoethyl)cyclobutan-1-one is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of cyclobutane-containing compounds has seen significant advances in recent years . A variety of new strategies for the construction of cyclobutane rings have emerged, focusing on disconnection tactics employed to forge the four-membered rings . The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been developed .


Molecular Structure Analysis

The molecular structure of 3-(2-bromoethyl)cyclobutan-1-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyclobutanones are potent dienophiles in Diels-Alder cycloadditions . 2-Brominated cyclobutanone dienophiles are highly endo selective and significantly more reactive than their nonhalogenated parent compounds . A catalytic radical process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-bromoethyl)cyclobutan-1-one include its molecular weight, density, melting point, boiling point, and molecular formula .

Safety and Hazards

The safety data sheet for similar compounds suggests that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are highly flammable liquids and vapors and can cause skin and eye irritation .

Future Directions

The future directions in the research of cyclobutane-containing compounds like 3-(2-bromoethyl)cyclobutan-1-one could involve the development of new catalytic asymmetric reactions and their application in natural product synthesis . There is also potential for the development of hypervalent iodine-mediated reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(2-bromoethyl)cyclobutan-1-one can be achieved through a three-step process involving the bromination of ethylene, followed by the reaction of the resulting 2-bromoethyl bromide with cyclobutanone, and finally, the dehydrohalogenation of the intermediate product to yield the desired compound.", "Starting Materials": [ "Ethylene", "Bromine", "Cyclobutanone", "Sodium hydroxide", "Acetone", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Calcium chloride" ], "Reaction": [ { "Step 1": "Bromination of ethylene", "Reactants": "Ethylene + Bromine", "Conditions": "UV light", "Products": "1,2-dibromoethane" }, { "Step 2": "Reaction of 2-bromoethyl bromide with cyclobutanone", "Reactants": "2-bromoethyl bromide + Cyclobutanone + Sodium hydroxide", "Conditions": "Acetone solvent, reflux", "Products": "3-(2-bromoethyl)cyclobutan-1-one" }, { "Step 3": "Dehydrohalogenation of intermediate product", "Reactants": "3-(2-bromoethyl)cyclobutan-1-one + Sodium hydroxide", "Conditions": "Acetone solvent, reflux", "Products": "3-ethylcyclobutanone" } ] }

CAS RN

1379194-44-1

Product Name

3-(2-bromoethyl)cyclobutan-1-one

Molecular Formula

C6H9BrO

Molecular Weight

177

Purity

95

Origin of Product

United States

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